
2-Ethyl-4-(trifluoromethylthio)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-4-(trifluoromethylthio)phenol is an organic compound with the molecular formula C9H9F3OS and a molecular weight of 222.23 g/mol. This compound is primarily used in the manufacturing of pesticides such as fenthion and fenitrothion. The presence of the trifluoromethylthio group in its structure imparts unique chemical properties, making it valuable in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-(trifluoromethylthio)phenol typically involves the introduction of the trifluoromethylthio group into a phenolic compound. One common method is the reaction of 2-ethylphenol with trifluoromethylthiolating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide. The reaction mixture is heated to facilitate the substitution of the hydrogen atom on the phenol ring with the trifluoromethylthio group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
化学反応の分析
Types of Reactions
2-Ethyl-4-(trifluoromethylthio)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to a trifluoromethyl group.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with halogenating agents, nitrating agents, and alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like N-bromosuccinimide, N-iodosuccinimide, and nitric acid are employed for substitution reactions
Major Products Formed
科学的研究の応用
2-Ethyl-4-(trifluoromethylthio)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pesticides and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Ethyl-4-(trifluoromethylthio)phenol involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in the development of pesticides, where the compound can target and disrupt the metabolic processes of pests. The exact molecular pathways and targets involved in its action are still under investigation.
類似化合物との比較
Similar Compounds
- 4-(Trifluoromethylthio)phenol
- 4-((Trifluoromethyl)thio)benzoic acid
- 1-(4-((Trifluoromethyl)thio)phenyl)ethan-1-amine hydrochloride
- (4-(Methoxymethoxy)phenyl)(trifluoromethyl)sulfane
Uniqueness
2-Ethyl-4-(trifluoromethylthio)phenol is unique due to the presence of both an ethyl group and a trifluoromethylthio group on the phenol ring. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable in various applications. The trifluoromethylthio group, in particular, enhances the compound’s stability and biological activity compared to similar compounds.
特性
IUPAC Name |
2-ethyl-4-(trifluoromethylsulfanyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3OS/c1-2-6-5-7(3-4-8(6)13)14-9(10,11)12/h3-5,13H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTNFKUSARZDAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)SC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
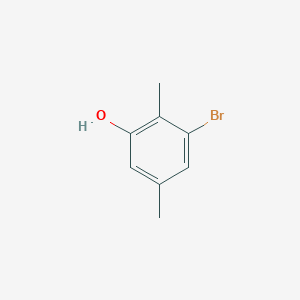
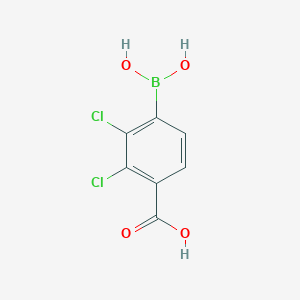
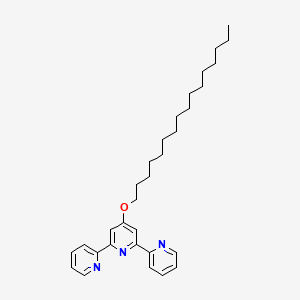
![(S)-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6292305.png)
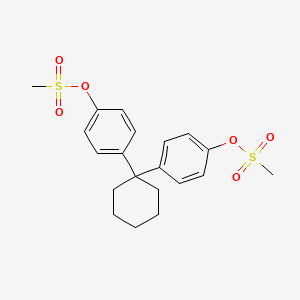
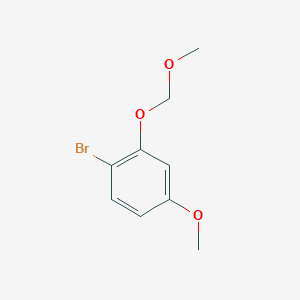
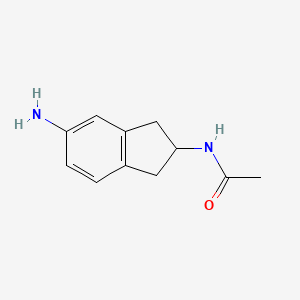
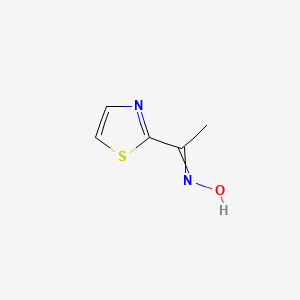

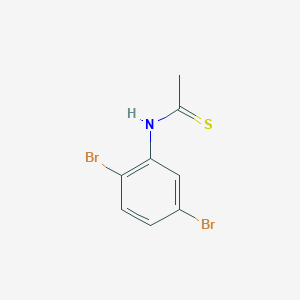
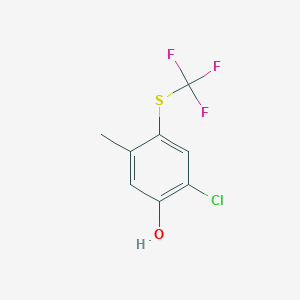
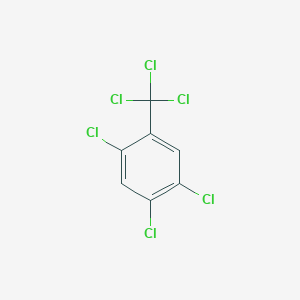
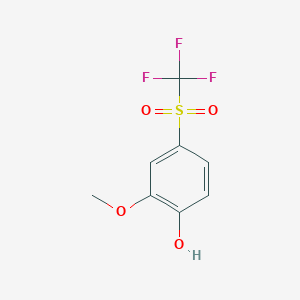
![(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol](/img/structure/B6292386.png)
